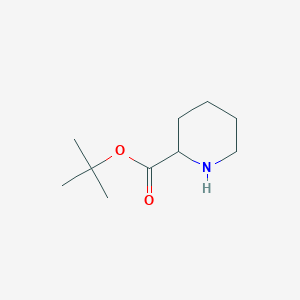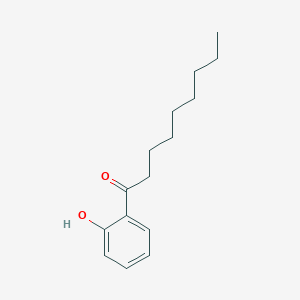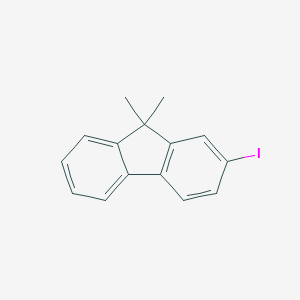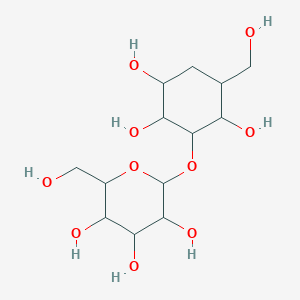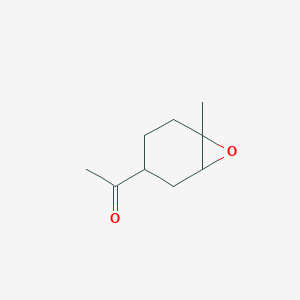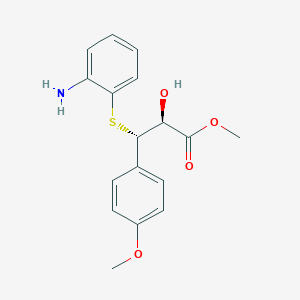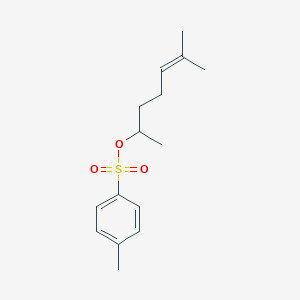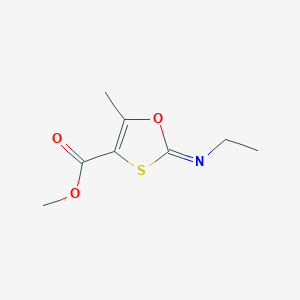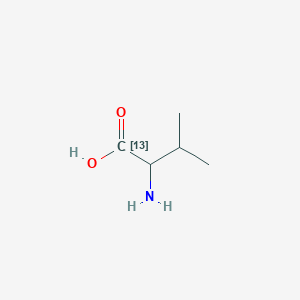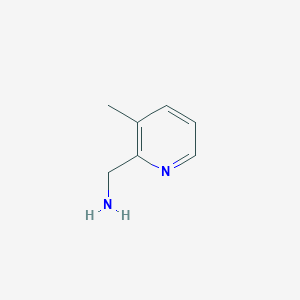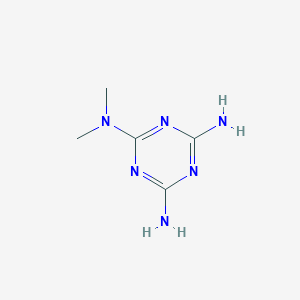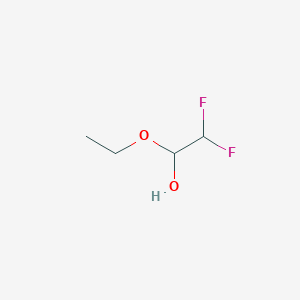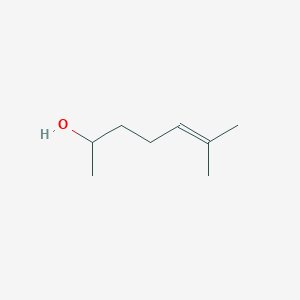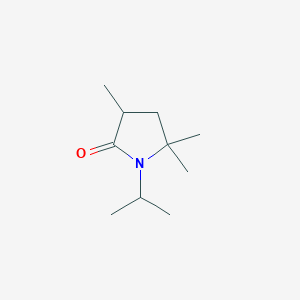
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone (ITMP) is a cyclic amide that has been extensively researched for its potential applications in various scientific fields. It is a colorless liquid that is soluble in water and organic solvents. ITMP has a unique structure that makes it an attractive molecule for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is not fully understood. However, it is believed that 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone interacts with the cell membrane and alters its permeability. This allows for the increased uptake of drugs and other molecules into the cell.
Effets Biochimiques Et Physiologiques
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to have anti-inflammatory properties and to reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has several advantages for use in lab experiments. It is a relatively inexpensive molecule that is easy to synthesize. It is also soluble in water and organic solvents, making it easy to work with in the lab. However, one limitation of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is that its mechanism of action is not fully understood. This can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. One area of research is the development of new drug delivery systems using 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone. Additionally, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has potential applications in the field of nanotechnology, where it can be used to synthesize nanoparticles with unique properties. Overall, 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone is a promising molecule with a wide range of potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone can be achieved through a variety of methods. One of the most common methods is the reaction of 2-pyrrolidone with isopropylamine and acetone. This reaction yields 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone with a high yield and purity. Other methods include the reaction of 2-pyrrolidone with isopropyl alcohol and the reaction of 2-pyrrolidone with isopropylamine and methyl ethyl ketone.
Applications De Recherche Scientifique
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of drug delivery. 1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone has been shown to increase the solubility and bioavailability of poorly soluble drugs. This makes it an attractive option for the delivery of drugs that are difficult to administer.
Propriétés
Numéro CAS |
155068-00-1 |
|---|---|
Nom du produit |
1-Isopropyl-3,5,5-trimethyl-2-pyrrolidone |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3,5,5-trimethyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(12)8(3)6-10(11,4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
BKOYJYDAGPOAOK-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1=O)C(C)C)(C)C |
SMILES canonique |
CC1CC(N(C1=O)C(C)C)(C)C |
Synonymes |
2-Pyrrolidinone,3,5,5-trimethyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



